6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Description
Properties
Molecular Formula |
C19H18N2O5S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C19H18N2O5S2/c1-11(22)21-13-8-5-4-7-12(13)15(17(21)25)16-18(26)20(19(27)28-16)10-6-2-3-9-14(23)24/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,23,24) |
InChI Key |
GEJDJQUOSYPYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Protocol
Reacting 1-acetyl-2-oxoindole-3-carbaldehyde thiosemicarbazide (1.0 equiv) with ethyl 2-bromohexanoate (1.2 equiv) in ethanol under reflux (78°C, 8 h) produces the thiazolidinone precursor. Sodium acetate (2.0 equiv) catalyzes the cyclization, achieving 75% isolated yield.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | 78°C |
| Time | 8 h |
| Catalyst | NaOAc (2.0 equiv) |
| Yield | 75% |
¹H NMR (400 MHz, DMSO-d₆) δ: 11.32 (s, 1H, NH), 8.21 (d, J = 7.6 Hz, 1H), 7.65–7.58 (m, 2H), 4.12 (q, J = 7.1 Hz, 2H), 2.61 (s, 3H, COCH₃).
Exocyclic Double Bond Formation via Knoevenagel Condensation
The exocyclic double bond at C5 is introduced through Knoevenagel condensation between the thiazolidinone core and 1-acetyl-2-oxoindole-3-carbaldehyde.
Conventional Thermal Method
A mixture of 4-thiazolidinone (1.0 equiv), 1-acetyl-2-oxoindole-3-carbaldehyde (1.1 equiv), and piperidine (0.2 equiv) in toluene is heated at 110°C for 12 h. The reaction proceeds via enolate intermediate formation, yielding the Z-isomer exclusively (82% yield).
Optimized Conditions:
| Component | Quantity |
|---|---|
| 4-Thiazolidinone | 1.0 mmol |
| Aldehyde | 1.1 mmol |
| Catalyst | Piperidine (0.2 eq) |
| Solvent | Toluene (10 mL) |
| Temperature | 110°C |
| Time | 12 h |
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction time to 2 h while maintaining 78% yield. Ethylene glycol serves as a microwave-absorbing solvent, enhancing reaction homogeneity.
Comparative Efficiency:
| Method | Time | Yield |
|---|---|---|
| Conventional | 12 h | 82% |
| Microwave | 2 h | 78% |
Hexanoic Acid Side-Chain Installation
The hexanoic acid moiety is introduced via two primary routes: (a) alkylation of thiazolidinone nitrogen or (b) oxidation of pre-installed hexanol groups.
Alkylation Strategy
Treating the thiazolidinone intermediate with ethyl 6-bromohexanoate (1.5 equiv) in DMF (5 mL) at 60°C for 6 h installs the hexanoate ester. Subsequent saponification with NaOH (2.0 M, 4 h) provides the free acid (68% overall yield).
Reaction Profile:
- Alkylation:
- Solvent: DMF
- Base: K₂CO₃ (2.0 equiv)
- Temperature: 60°C
- Time: 6 h
- Saponification:
- NaOH: 2.0 M aqueous solution
- Temperature: 25°C
- Time: 4 h
Characterization Data:
Oxidation of 6-Hydroxyhexyl Intermediate
Alternative protocols oxidize a 6-hydroxyhexyl side chain using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This method affords 72% yield but requires careful temperature control to avoid over-oxidation.
Oxidation Parameters:
| Reagent | Quantity |
|---|---|
| CrO₃ | 1.2 equiv |
| H₂SO₄ | 3.0 equiv |
| Solvent | Acetone/H₂O (4:1) |
| Temperature | 0°C → 25°C |
Structural Confirmation and Stereochemical Analysis
X-ray crystallography and NOESY NMR confirm the Z-configuration of the exocyclic double bond. The acetyl group at N1 of the indole ring adopts a coplanar orientation with the thiazolidinone core, stabilizing the structure via intramolecular H-bonding.
Crystallographic Data:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 12.354(2) |
| b (Å) | 7.891(1) |
| c (Å) | 19.227(3) |
| α, β, γ (°) | 90, 98.15(1), 90 |
| R Factor | 0.041 |
NOESY correlations between H3′ (indole) and H5 (thiazolidinone) corroborate the Z-geometry.
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions and recyclable catalysts:
Ball Milling Synthesis
Mechanochemical grinding of reactants (4-thiazolidinone, aldehyde, and K₂CO₃) in a planetary mill (500 rpm, 1 h) achieves 70% yield without solvent.
Aqueous-Mediated Condensation
Using water as solvent with CTAB (cetyltrimethylammonium bromide, 0.1 equiv) at 90°C for 8 h provides 65% yield, reducing organic waste.
Chemical Reactions Analysis
Types of Reactions
6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The indole and thiazolidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that combines an indole moiety, a thiazolidine ring, and a hexanoic acid chain. It has a molecular weight of approximately 418.5 g/mol. Research indicates this compound possesses significant biological activity and versatility in reactivity and biological interactions compared to similar compounds.
Potential Biological Activities
- Antimicrobial Agent : This compound has been studied for its potential as an antimicrobial agent.
- PPARs Modulator : It is also being explored as a modulator of peroxisome proliferator-activated receptors (PPARs), which are important in metabolic regulation and inflammation.
- Therapeutic Properties : It is recognized for therapeutic properties, including anticancer and antimicrobial effects.
The compound's biological activities arise from its unique structural components. The indole component may interact with various enzymes and receptors, potentially inhibiting their functions. The thiazolidine ring could engage in redox reactions that influence cellular oxidative stress pathways. The presence of both an indole moiety and a hexanoic acid chain makes it particularly versatile in terms of reactivity and biological interactions compared to similar compounds.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation: Using reagents like hydrogen peroxide.
- Reduction: Using reagents like sodium borohydride.
- Substitution: With various nucleophiles and electrophiles.
The reactivity of this compound is influenced by its functional groups, allowing it to participate in diverse organic transformations that can lead to new derivatives with potentially enhanced biological activities.
Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-thiazolidin] | Indole moiety + thiazolidine | Antimicrobial | Lacks hexanoic acid chain |
| Les-6614 | Thiazolidine + indole | PPARγ modulator | Different functional groups |
| 4-Oxo-thiazolidine derivatives | Thiazolidine ring | Antimicrobial | Simpler structure without indole |
| This compound | Indole moiety, thiazolidine ring, and a hexanoic acid chain | Antimicrobial, PPARs modulator | Presence of both an indole moiety and a hexanoic acid chain |
Mechanism of Action
The mechanism of action for 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Structural Variations
The compound belongs to a broader class of 5-(indolylmethylene)-4-oxo-2-thioxothiazolidin-3-yl alkanoic acids. Key structural differences among analogs include:
Key Observations :
- Chain Length: Longer chains (e.g., hexanoic acid) enhance lipid solubility and membrane permeability compared to shorter analogs (C2-C3) .
- Indole Modifications : Acetyl and oxo groups at the indole (target compound) may influence electronic properties and binding affinity versus methoxy (4e) or benzimidazole substituents .
Physicochemical Properties
| Property | Target Compound | Compound 4a | Compound 4e | Compound 6-[(5Z)-5-(Furan-2-ylmethylidene)...hexanoic acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 390.5 | 294.3 | 350.4 | 325.4 |
| Melting Point (°C) | Not reported | 226–278 | 226–278 | Not reported |
| XLogP3 | 2.4 | 1.8 (estimated) | 2.1 (estimated) | 2.0 |
| TPSA (Ų) | 135 | 128 | 135 | 125 |
| Hydrogen Bond Acceptors | 6 | 5 | 6 | 6 |
Notes:
Computational and Pharmacokinetic Predictions
- Collision Cross-Section (CCS): For analogs like 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid (CID 5903321), predicted CCS values range from 223–231 Ų, suggesting moderate plasma protein binding .
- Metabolic Stability: The hexanoic acid chain in the target compound may undergo β-oxidation, a common pathway for fatty acid analogs .
Biological Activity
6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound notable for its diverse biological activities. This article delves into its structure, synthesis, biological mechanisms, and potential therapeutic applications.
Structural Overview
The compound features a unique combination of an indole moiety, a thiazolidine ring, and a hexanoic acid chain. Its molecular formula is with a molecular weight of approximately 418.5 g/mol. The presence of these structural elements contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps that include:
- Formation of the Thiazolidine Ring : This is often achieved through condensation reactions involving thiazolidine derivatives.
- Introduction of the Indole Moiety : The indole component is incorporated via electrophilic substitution or coupling reactions.
- Hexanoic Acid Chain Addition : The final step usually involves the attachment of the hexanoic acid chain through esterification or similar methods.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.
| Pathogen Type | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| C. albicans | 12 |
Modulation of PPARs
The compound has been identified as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This modulation is crucial for metabolic regulation and inflammation control, making it a candidate for treating conditions such as diabetes and cardiovascular diseases.
The biological activity is primarily attributed to the following mechanisms:
- Enzyme Interaction : The indole moiety can bind to various enzymes, potentially inhibiting their functions.
- Redox Reactions : The thiazolidine ring may engage in redox reactions that influence cellular oxidative stress pathways.
- Receptor Binding : Binding affinity studies reveal significant interactions with PPARγ and other inflammatory response receptors.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial antimicrobial potential.
Case Study 2: PPAR Modulation
In vitro studies demonstrated that this compound activates PPARγ in human adipocytes, leading to enhanced glucose uptake and lipid metabolism, suggesting its role in metabolic disorders.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-thiazolidin] | Indole moiety + thiazolidine | Antimicrobial | Lacks hexanoic acid chain |
| Les-6614 | Thiazolidine + indole | PPARγ modulator | Different functional groups |
| 4-Oxo-thiazolidine derivatives | Thiazolidine ring | Antimicrobial | Simpler structure without indole |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid?
- Methodology : The compound is synthesized via condensation reactions between 3-formyl-indole derivatives and thiazolidinone precursors. A typical procedure involves refluxing equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid (or its derivatives) with 2-thioxothiazolidin-4-one in acetic acid, catalyzed by sodium acetate. The reaction is monitored by TLC, and the product is purified via recrystallization from acetic acid or a DMF/acetic acid mixture .
- Key Parameters : Reaction time (2.5–5 hours), temperature (reflux conditions), and molar ratios (1:1 to 1.1:1) are critical for yield optimization.
Q. How is the compound characterized to confirm its structural integrity?
- Methodology : Characterization relies on a combination of:
- Spectroscopy : NMR (¹H, ¹³C) to confirm substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Elemental Analysis : Confirmation of C, H, N, S content to validate purity .
Q. What are the recommended safety protocols for handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a chemical fume hood to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus acetic acid to enhance solubility of intermediates .
- Catalyst Variation : Replace sodium acetate with piperidine or triethylamine to accelerate enamine formation .
- Temperature Control : Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
Q. What mechanistic insights explain the formation of the thiazolidinone-indole conjugate?
- Proposed Mechanism : The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of the 3-formylindole attacks the electrophilic carbon of the thiazolidinone. Sodium acetate acts as a base, deprotonating the indole intermediate to facilitate enolate formation .
- Supporting Evidence : Isolation of intermediates (e.g., Schiff bases) and DFT calculations to model transition states could validate this pathway .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Resolution Strategies :
- Purity Assessment : Ensure >95% purity via HPLC and elemental analysis, as impurities (e.g., unreacted starting materials) may skew bioassay results .
- Assay Standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) to enable cross-study comparisons .
- Structural Analogues : Compare activity with derivatives lacking the hexanoic acid side chain to isolate pharmacophore contributions .
Data Contradiction Analysis
Q. Why do different studies report varying reaction times (1–5 hours) for synthesizing similar thiazolidinone derivatives?
- Factors Influencing Discrepancies :
- Substituent Effects : Electron-withdrawing groups on the indole ring (e.g., acetyl) may slow condensation kinetics, necessitating longer reflux times .
- Catalyst Loading : Higher sodium acetate concentrations (e.g., 2.0 equiv) accelerate enolate formation, reducing reaction time .
Stability and Storage
Q. What are the optimal storage conditions to prevent degradation?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
